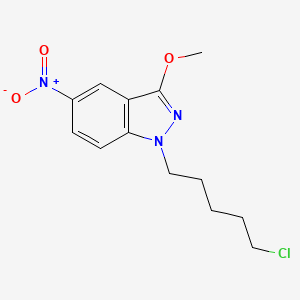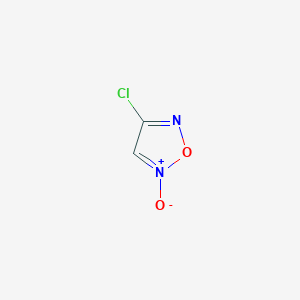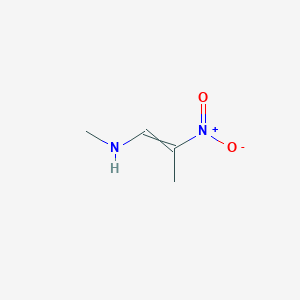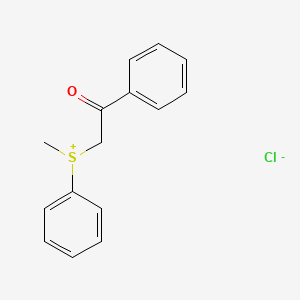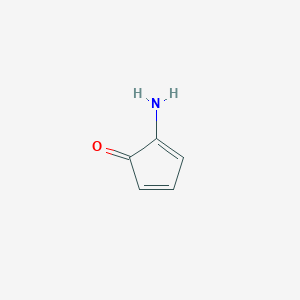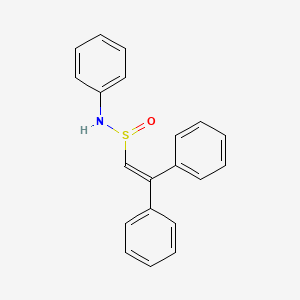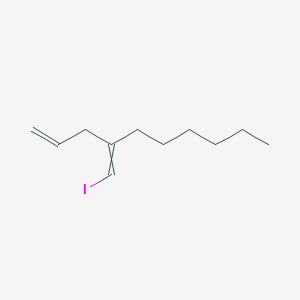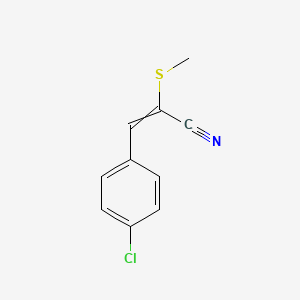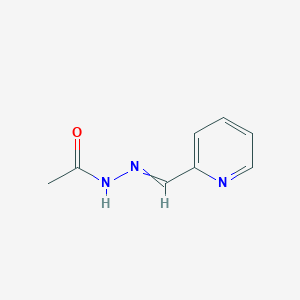![molecular formula C12H26N6O2 B14338024 (1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide] CAS No. 104380-04-3](/img/structure/B14338024.png)
(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazenediyl linkage and hydroxyethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diazenediyl compounds with hydroxyethyl-substituted amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
104380-04-3 |
|---|---|
Molecular Formula |
C12H26N6O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[[1-amino-1-(2-hydroxyethylimino)-2-methylpropan-2-yl]diazenyl]-N'-(2-hydroxyethyl)-2-methylpropanimidamide |
InChI |
InChI=1S/C12H26N6O2/c1-11(2,9(13)15-5-7-19)17-18-12(3,4)10(14)16-6-8-20/h19-20H,5-8H2,1-4H3,(H2,13,15)(H2,14,16) |
InChI Key |
XQSGGALXCGUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NCCO)N)N=NC(C)(C)C(=NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

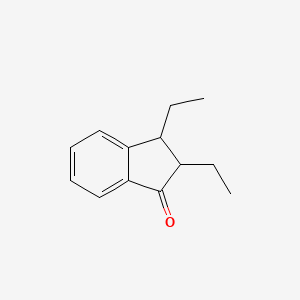
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
